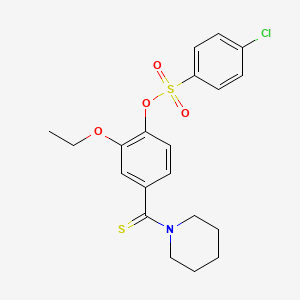![molecular formula C20H15ClN2O4 B4898614 N-[4-(4-chlorophenoxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4898614.png)
N-[4-(4-chlorophenoxy)phenyl]-3-methyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenoxy)phenyl]-3-methyl-4-nitrobenzamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and is known for its ability to activate the peroxisome proliferator-activated receptor delta (PPARδ) pathway.
Mecanismo De Acción
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-3-methyl-4-nitrobenzamide involves the activation of the PPARδ pathway. PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose metabolism, and skeletal muscle function. Activation of the PPARδ pathway by this compound leads to increased fatty acid oxidation, increased glucose uptake, and increased mitochondrial biogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase fatty acid oxidation, increase glucose uptake, increase mitochondrial biogenesis, and improve skeletal muscle function. It has also been shown to have potential applications in the treatment of obesity, diabetes, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(4-chlorophenoxy)phenyl]-3-methyl-4-nitrobenzamide in lab experiments is its ability to activate the PPARδ pathway. This allows researchers to study the effects of PPARδ activation on various physiological processes. However, one of the main limitations of this compound in lab experiments is its potential toxicity. It has been shown to have toxic effects on the liver and other organs at high doses.
Direcciones Futuras
There are several future directions for research on N-[4-(4-chlorophenoxy)phenyl]-3-methyl-4-nitrobenzamide. One direction is to study its potential applications in the treatment of obesity, diabetes, and cancer. Another direction is to study its potential toxicity and develop safer analogs. Finally, there is a need for further research on the mechanism of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-3-methyl-4-nitrobenzamide involves several steps. The first step is the synthesis of 4-chlorophenol from phenol. This is followed by the synthesis of 4-chlorophenoxyacetic acid from 4-chlorophenol. The next step is the synthesis of 4-(4-chlorophenoxy)phenylacetic acid from 4-chlorophenoxyacetic acid. The final step is the synthesis of this compound from 4-(4-chlorophenoxy)phenylacetic acid.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenoxy)phenyl]-3-methyl-4-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various physiological processes, including lipid metabolism, glucose metabolism, and skeletal muscle function. It has also been shown to have potential applications in the treatment of various diseases, including obesity, diabetes, and cancer.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4/c1-13-12-14(2-11-19(13)23(25)26)20(24)22-16-5-9-18(10-6-16)27-17-7-3-15(21)4-8-17/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTCSCSVZWZLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[3-(3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4898542.png)


![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4898576.png)
![diethyl [(2-oxo-1-azepanyl)methyl]phosphonate](/img/structure/B4898582.png)
![N-[3-(1H-indazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4898588.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4898597.png)
![N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4898598.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]pyridine](/img/structure/B4898612.png)
amino]benzoic acid](/img/structure/B4898629.png)
![N-[5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4898634.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4898636.png)
![11-(3-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898643.png)